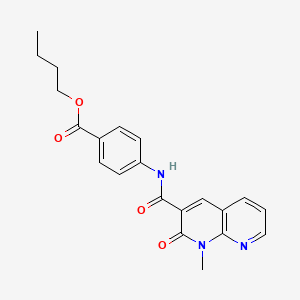

butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

Description

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, a butyl ester group, and a benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

butyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-4-12-28-21(27)14-7-9-16(10-8-14)23-19(25)17-13-15-6-5-11-22-18(15)24(2)20(17)26/h5-11,13H,3-4,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFJXRHBLFIBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Amidation Reaction: The naphthyridine core is then subjected to an amidation reaction with 4-aminobenzoic acid to form the amido linkage.

Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions to yield the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis under specific conditions:

Notes :

-

The ester group is more labile than the amide, requiring milder basic conditions (e.g., LiOH) for hydrolysis .

-

Amide cleavage typically necessitates prolonged heating under strongly acidic or basic conditions.

Electrophilic Substitution

The 1,8-naphthyridine core may undergo electrophilic substitution at activated positions (e.g., C-5 or C-6), influenced by the electron-withdrawing oxo group and nitrogen atoms:

| Reaction | Reagents | Position | Outcome | Source |

|---|---|---|---|---|

| Halogenation | NBS, DMF, 80°C | C-6 | Bromination for further cross-coupling | |

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | Introduction of nitro group |

Example : Bromination at C-6 enables subsequent Suzuki-Miyaura coupling with boronic acids for diversification .

Cross-Coupling Reactions

Halogenated derivatives (e.g., bromo or iodo at C-6) participate in transition metal-catalyzed reactions:

Key Finding : Suzuki coupling with 4-methoxyphenylboronic acid improves solubility and fluorescence properties in related analogs .

Hydrogenation and Reduction

The butyl ester and naphthyridine core remain stable under standard hydrogenation conditions, but introduced unsaturated bonds (e.g., alkynes from Sonogashira coupling) can be reduced:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Alkyne hydrogenation | H₂, PtO₂, EtOH, 45 psi | Reduction to ethyl or single-bond analogs |

Functionalization of the Aromatic Rings

The para-substituted benzoate moiety may undergo directed ortho-metalation (DoM) for further derivatization:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | Introduction of electrophiles (e.g., aldehydes, ketones) at the ortho position |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Naphthyridine derivatives, including butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, have been extensively studied for their potential therapeutic effects.

Pharmacological Properties

The compound exhibits a range of biological activities:

- Antibacterial Activity : Studies have shown that naphthyridine derivatives possess significant antibacterial properties. For instance, compounds like 1-butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid have demonstrated bacteriostatic and bactericidal effects against various bacterial strains . Research indicates that butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) derivatives can be developed into effective antibacterial agents.

- Anticancer Potential : Some naphthyridine derivatives have been evaluated for their anticancer properties. They are thought to interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death . The specific mechanism of action for butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) in cancer treatment is an area of ongoing research.

Case Study: Synthesis and Evaluation

A study synthesized various naphthyridine derivatives and evaluated their biological activities. The results indicated that modifications to the naphthyridine structure significantly influenced their antibacterial and anticancer efficacy. Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) was among the compounds tested and showed promising results against selected bacterial strains .

Agricultural Applications

The potential use of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) extends beyond medicinal chemistry into agriculture.

Pesticidal Properties

Research has indicated that certain naphthyridine derivatives can act as effective pesticides or herbicides. The mechanism typically involves disrupting metabolic pathways in pests or inhibiting plant pathogens .

Case Study: Field Trials

Field trials conducted with naphthyridine-based pesticides revealed their effectiveness in controlling pests while minimizing harm to beneficial insects. This duality makes them attractive candidates for sustainable agricultural practices .

Chemical Synthesis and Derivatives

The synthesis of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) is often achieved through multi-step chemical reactions involving various intermediates derived from naphthyridine structures.

Synthetic Pathways

The compound can be synthesized via esterification reactions followed by amide formation processes. The following table summarizes some key synthetic routes:

| Step | Description | Example Reaction |

|---|---|---|

| 1 | Synthesis of Naphthyridine Derivative | Naphthalene + Amine → Naphthyridine |

| 2 | Esterification | Naphthyridine + Butanol → Butyl Naphthyridines |

| 3 | Amide Formation | Butyl Naphthyridines + Amine → Butyl 4-(N-Methylamide) |

Mechanism of Action

The mechanism of action of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate

Uniqueness

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine core and amido linkage differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives, characterized by a naphthalene-like structure fused with a pyridine ring. Its specific structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that naphthyridine derivatives exhibit moderate to good antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that derivatives of naphthyridine can inhibit tumor necrosis factor-alpha (TNFα) release from human peripheral blood mononuclear cells. This suggests a potential application in treating inflammatory conditions such as arthritis. In animal models, these compounds have shown oral activity in reducing inflammation and pain associated with adjuvant-induced arthritis .

Enzyme Inhibition

Naphthyridine derivatives have been studied for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4D. The IC50 value reported for similar compounds is around 1.5 nM, indicating strong inhibitory potential. This activity is crucial for developing treatments for respiratory diseases and other conditions where PDEs play a significant role .

Study on Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of naphthyridine derivatives, this compound was tested in an adjuvant-induced arthritis model in rats. The results showed significant reduction in swelling and pain compared to control groups. The compound's ability to inhibit TNFα release was highlighted as a key mechanism contributing to its therapeutic effects .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the naphthyridine core followed by amide bond formation with benzoic acid derivatives. Characterization techniques such as NMR and IR spectroscopy confirmed the successful synthesis of the compound .

Data Summary

Q & A

Q. What are the key steps in synthesizing butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves:

- Core Formation : Cyclization reactions to construct the 1,8-naphthyridinone core, often using precursors like aminopyridines or cyclic ketones under acidic or basic conditions .

- Functionalization : Introduction of the 1-methyl-2-oxo group via alkylation or acylation, followed by coupling with 4-(butyloxycarbonyl)benzoic acid using reagents like EDCI/HOBt .

- Purification : Recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) confirm purity .

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclohexanedione, NH4OAc, acetic acid, reflux | Core cyclization |

| 2 | Methyl iodide, K2CO3, DMF | Methylation at N1 |

| 3 | 4-(Butoxycarbonyl)benzoyl chloride, DMAP, THF | Ester coupling |

| 4 | Recrystallization (MeOH/H2O) | Purification |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) using Mo/Kα radiation.

- Structure Solution : Direct methods (e.g., SHELXD) for phase estimation .

- Refinement : SHELXL for least-squares refinement, addressing thermal parameters and disorder . WinGX provides a graphical interface for validation and H-bond analysis .

- Validation : Check CIF files for R-factor convergence (<5%), ADP consistency, and PLATON alerts .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol and water. Elute with 2 mL methanol after sample acidification (pH 2–3) .

- Detection : LC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) with MRM transitions for quantification. Use deuterated internal standards (e.g., BP-3-d5) to correct matrix effects .

Q. Table 2: SPE Parameters for Biological Samples

| Parameter | Specification |

|---|---|

| Cartridge | Oasis HLB (60 mg) |

| Conditioning | 2 mL MeOH, 2 mL H2O (pH 3) |

| Loading | 100 mL sample (4 °C) |

| Elution | 2 mL MeOH |

Advanced Research Questions

Q. How to design experiments to assess structure-activity relationships (SAR) for naphthyridine derivatives?

Methodological Answer:

- Substituent Variation : Systematically modify substituents (e.g., alkyl chains, electron-withdrawing groups) at the 3-amido or benzoate positions .

- Assay Design : Test analogs in in vitro models (e.g., enzyme inhibition, cytotoxicity assays) with triplicate replicates. Use ANOVA to compare IC50 values.

- Computational Pre-screening : Perform DFT calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) or docking (AutoDock Vina) to estimate target binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinases). Set grid boxes around active sites (PDB: 1ATP) and run 50 genetic algorithm iterations .

- MD Simulations : Run 100 ns simulations (GROMACS) in explicit solvent to assess binding stability. Analyze RMSD/RMSF plots for conformational changes .

- ADMET Prediction : SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC50 may arise from differing ATP levels in kinase assays .

- Compound Integrity : Verify stability via LC-MS after storage (e.g., -80 °C vs. room temperature) and check for hydrolysis of the ester group .

- Structural Confirmation : Re-analyze disputed batches via SC-XRD to rule out polymorphism or solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.